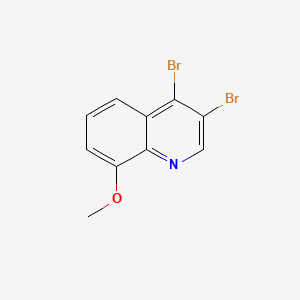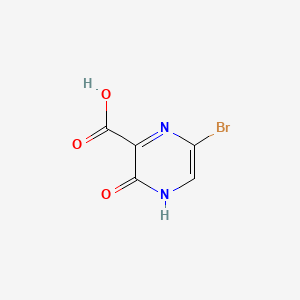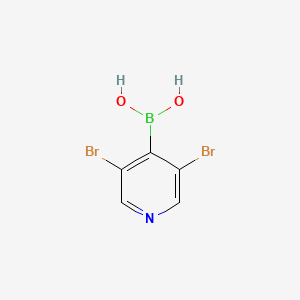
5,6,7-Trichloroisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trichloroisatin (TCI) is a synthetic compound that has been used in scientific research for several years. It is a halogenated derivative of isatin, which is a naturally occurring compound found in plants and animals. TCI has been found to have several interesting properties, including its ability to inhibit the growth of cancer cells and its potential as an antibacterial agent. In
Mechanism of Action
The mechanism of action of 5,6,7-Trichloroisatin is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and bacteria, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6,7-Trichloroisatin in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial infections. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some normal cells, and its use in vivo may be limited by its toxicity.
Future Directions
There are several future directions for the study of 5,6,7-Trichloroisatin. One direction is the development of this compound analogs that have improved efficacy and reduced toxicity. Another direction is the study of the molecular mechanisms of this compound's activity, which could lead to the development of new cancer therapies and antibacterial agents. Additionally, the use of this compound in combination with other drugs may enhance its effectiveness and reduce its toxicity.
Synthesis Methods
The synthesis of 5,6,7-Trichloroisatin involves the reaction of isatin with chlorine gas in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid and typically requires high temperatures and pressures. The yield of this compound can be improved by using excess chlorine gas and by removing the by-products of the reaction.
Scientific Research Applications
5,6,7-Trichloroisatin has been used in several scientific research applications, including the study of cancer and bacterial infections. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
5,6,7-trichloro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVQLQFWQUUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

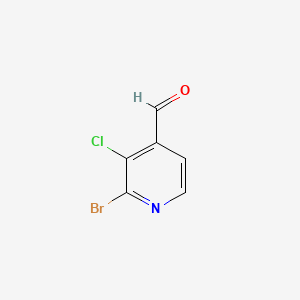
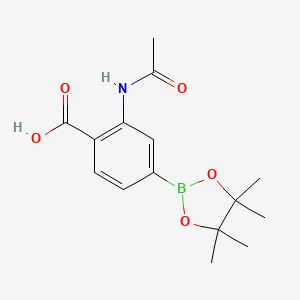
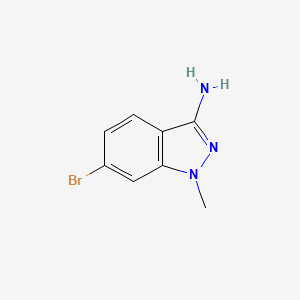
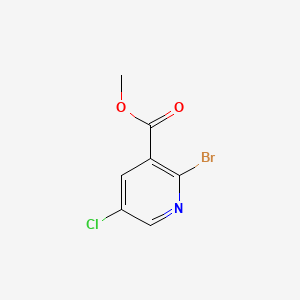

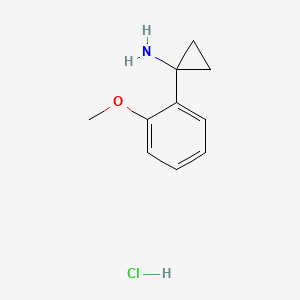
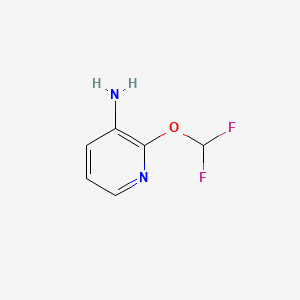

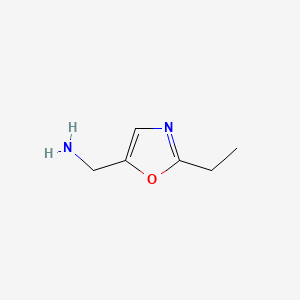
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
